molecular formula C24H29NO4 B5125540 Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5125540
M. Wt: 395.5 g/mol
InChI Key: JKFMTMASPGVSSX-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a bicyclic hexahydroquinoline core, a 4-ethoxyphenyl substituent at position 4, a methyl group at position 2, and a cyclopentyl ester at position 2.

Properties

IUPAC Name

cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-28-17-13-11-16(12-14-17)22-21(24(27)29-18-7-4-5-8-18)15(2)25-19-9-6-10-20(26)23(19)22/h11-14,18,22,25H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFMTMASPGVSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, Nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted quinoline derivatives, each with potential unique biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating

Biological Activity

Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299452-91-8) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

PropertyValue
Molecular Formula C24H29NO4
Molar Mass 395.49 g/mol
CAS Number 299452-91-8

Research indicates that compounds similar to this compound may interact with various biological targets. These include:

  • Cholinesterase Inhibition : Similar derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Efficacy Studies

  • Neuroprotective Effects : Studies demonstrate that related compounds exhibit neuroprotective properties by modulating cholinergic activity. For instance, certain tetrahydroquinolone derivatives have been evaluated for their ability to inhibit AChE with varying IC50 values, indicating potential for therapeutic applications in cognitive disorders .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the antimicrobial efficacy .
  • Anti-inflammatory Properties : In vitro studies have suggested that cyclopentyl derivatives may exert anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of a series of tetrahydroquinolone derivatives on AChE and BChE. The most potent compound exhibited an IC50 value of 0.466 µM for AChE and 1.89 µM for BChE, demonstrating significant potential for treating Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of cyclopentyl derivatives against Staphylococcus aureus and Escherichia coli. The derivatives displayed minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, highlighting their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

Ethoxyphenyl vs. Nitrophenyl, Cyanophenyl, and Halogenated Derivatives
  • Pyridin-3-yl Methyl Derivatives (): B4 (2-nitrophenyl): The nitro group (–NO₂) is electron-withdrawing, reducing electron density on the aromatic ring. This may enhance interactions with electrophilic biological targets, such as P-glycoprotein inhibition . B6 (4-chlorophenyl): Chlorine (–Cl) provides a balance of hydrophobicity and electronegativity, often improving pharmacokinetic properties .
  • Fatty Polyhydroquinolines (): 8b (2-chlorophenyl) and 9b/10b (2-/3-nitrophenyl): Long alkyl chains (e.g., octadecyl) increase molecular weight (569–580 g/mol) and lipophilicity, enhancing membrane association but possibly reducing solubility. The target compound’s cyclopentyl ester offers intermediate bulkiness compared to these long-chain esters .
  • Cyclohexyl Analogues (): Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate has a hydroxy-methoxyphenyl group, enabling hydrogen bonding, which is absent in the target compound’s ethoxyphenyl group. This difference may affect solubility and target specificity .
Key Data Table: Substituent Effects
Compound Substituent (Position 4) Electron Effect Molecular Weight (g/mol) Notable Properties
Target Compound 4-Ethoxyphenyl Electron-donating ~413–487* High lipophilicity
B4 () 2-Nitrophenyl Electron-withdrawing ~450–500 Enhanced electrophilic interactions
8b () 2-Chlorophenyl Moderate withdrawal 569 Improved PK/PD balance
Cyclohexyl Derivative () 4-Hydroxy-3-methoxyphenyl Mixed 487.59 Hydrogen bonding capability

*Estimated based on similar structures (e.g., : C₂₄H₃₁NO₅, MW 413.5).

Ester Group Variations

Cyclopentyl vs. Ethyl, Methyl, and Long-Chain Esters
  • The 3-hydroxyphenyl substituent enables hydrogen bonding, contrasting with the target’s ethoxy group . Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (): Fluorine (–F) enhances electronegativity and bioavailability, but the ethyl ester may limit tissue penetration compared to cyclopentyl .
  • Long-Chain Esters ():

    • Octadecyl and heptadecyl esters (e.g., 9b, 12b) exhibit extreme lipophilicity (LogP > 8), suitable for lipid membrane interactions but challenging for aqueous solubility. The cyclopentyl ester in the target compound balances lipophilicity (estimated LogP ~5–6) and solubility .
Key Data Table: Ester Group Impact
Compound Ester Group Molecular Weight (g/mol) LogP (Estimated) Metabolic Stability
Target Compound Cyclopentyl ~413–487 5.5–6.0 High
Ethyl Ester () Ethyl ~350–400 3.0–4.0 Moderate
Octadecyl Ester () Octadecyl 564–580 >8.0 Low (bulky)

Q & A

Q. What are the optimal synthetic routes for Cyclopentyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Imine Formation : React 4-ethoxybenzaldehyde with a suitable amine (e.g., methylamine) in the presence of an acid catalyst (e.g., acetic acid) to form the imine intermediate .

Cyclization : Treat the imine with a cyclohexanone derivative (e.g., 3-oxocyclohexene-1-carboxylate) under reflux conditions to construct the hexahydroquinoline core .

Esterification : Introduce the cyclopentyl ester group via a nucleophilic acyl substitution reaction using cyclopentanol and a coupling agent (e.g., DCC/DMAP) .

Q. Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility during esterification .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons), cyclopentyl ester (δ 1.5–2.0 ppm for methylene groups), and hexahydroquinoline core (δ 2.5–3.5 ppm for methyl groups) .
  • X-ray Crystallography :
    • Use SHELXL for refinement and OLEX2 for structure visualization. The cyclohexanone moiety typically adopts a chair conformation, while the ethoxyphenyl group shows coplanarity with the quinoline ring .
  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. X-ray crystallography)?

Methodological Answer :

  • Cross-Validation :
    • Compare DFT-calculated (e.g., Gaussian09) chemical shifts with experimental NMR data. Adjust computational parameters (solvent model, basis set) to improve accuracy .
    • For crystallographic disagreements (e.g., bond length variations), re-refine the structure using SHELXL with higher-resolution data or apply twin refinement for twinned crystals .
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations to explain deviations in NOESY spectra .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound's derivatives for targeted biological activity?

Methodological Answer :

  • Substituent Variation :
    • Synthesize analogs with modified substituents (e.g., halogenated phenyl rings, alkyl esters) and assess bioactivity. For example, dichlorophenyl analogs show enhanced enzyme inhibition compared to methoxyphenyl derivatives .
  • Biological Assays :
    • Conduct calcium flux assays (FLIPR) to evaluate calcium channel modulation, a common activity in hexahydroquinolines .
    • Use molecular docking (AutoDock Vina) to predict binding to targets like voltage-gated ion channels or kinases .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What analytical techniques are critical for monitoring reaction progress and ensuring purity during synthesis?

Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Track imine formation and cyclization using silica-coated plates (visualized with UV/iodine) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]⁺) and detect side products (e.g., uncyclized intermediates) .

Q. How can in silico modeling and molecular docking studies be utilized to predict the compound's biological targets and binding mechanisms?

Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
  • Docking Workflow :
    • Prepare the protein (e.g., PDB ID: 1T46) with AutoDock Tools (remove water, add charges).
    • Generate ligand conformers with OpenBabel .
    • Run docking simulations (100 runs) and analyze binding poses for hydrogen bonds with catalytic residues (e.g., Asp-189 in trypsin-like proteases) .
  • MD Simulations : Validate stability of docked complexes using GROMACS (20 ns trajectory, RMSD < 2.0 Å) .

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